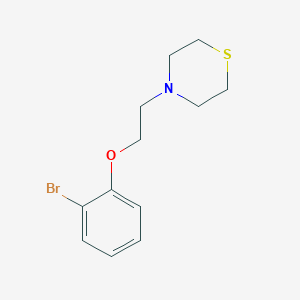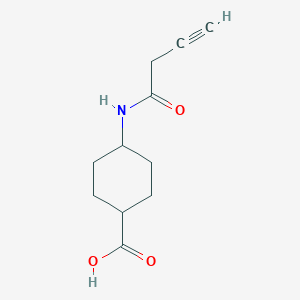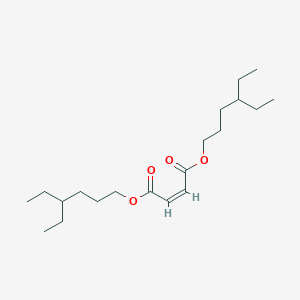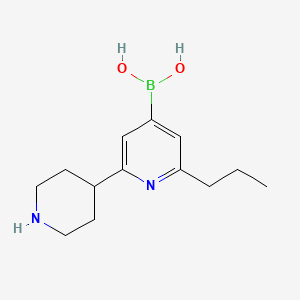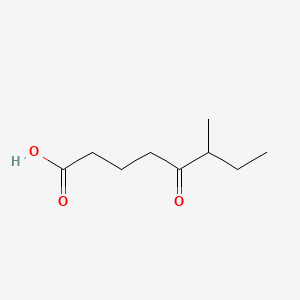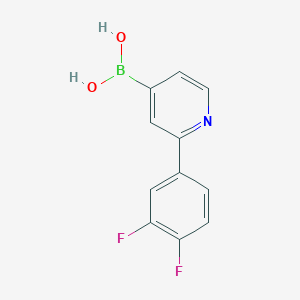
Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of acetic acid, featuring a complex aromatic ring system with acetyl and chloro substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester typically involves the esterification of acetic acid with an alcohol derivative containing the desired aromatic structure. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and purity. The use of automated systems ensures consistent reaction conditions and minimizes human error.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, methyl ester: Similar structure with a methyl ester group instead of ethyl.
Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, propyl ester: Similar structure with a propyl ester group.
Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, butyl ester: Similar structure with a butyl ester group.
Uniqueness
The uniqueness of acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester lies in its specific ester group, which influences its reactivity and properties. The ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
1026-32-0 |
|---|---|
Molekularformel |
C13H15ClO4 |
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
ethyl 2-(2-acetyl-4-chloro-5-methylphenoxy)acetate |
InChI |
InChI=1S/C13H15ClO4/c1-4-17-13(16)7-18-12-5-8(2)11(14)6-10(12)9(3)15/h5-6H,4,7H2,1-3H3 |
InChI-Schlüssel |
NIROJEUWLSEEAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)C)Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


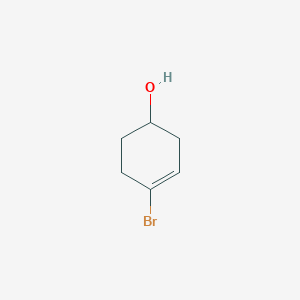
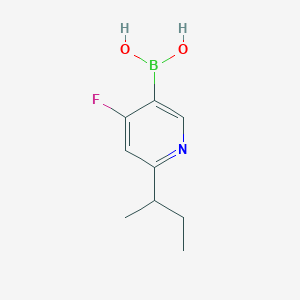
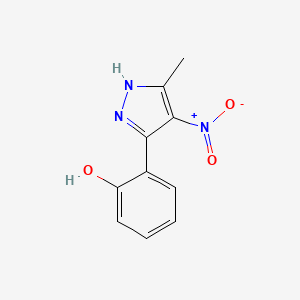
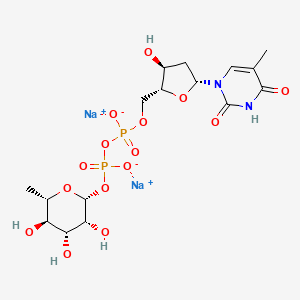
![2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-](/img/structure/B14076736.png)
